Ethyl(methyl)carbamodithioic acid
Description
Ethyl(methyl)carbamodithioic acid is a carbamodithioic acid derivative characterized by an N-ethyl and N-methyl substitution on the carbamodithioate core structure (general formula: (CH₃)(C₂H₅)N–C(S)SH). This compound belongs to the dithiocarbamate family, which is notable for its sulfur-rich functional group and diverse applications in medicinal chemistry, agrochemicals, and industrial processes .
Properties
CAS No. |
192884-08-5 |
|---|---|
Molecular Formula |
C4H9NS2 |
Molecular Weight |
135.3 g/mol |
IUPAC Name |
ethyl(methyl)carbamodithioic acid |
InChI |
InChI=1S/C4H9NS2/c1-3-5(2)4(6)7/h3H2,1-2H3,(H,6,7) |
InChI Key |
HWHRJJWYZASYGQ-UHFFFAOYSA-N |
SMILES |
CCN(C)C(=S)S |
Canonical SMILES |
CCN(C)C(=S)S |
Synonyms |
Carbamodithioic acid, ethylmethyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
Carbamodithioic acid derivatives vary primarily in their N-substituents and ester groups, leading to differences in molecular weight, reactivity, and biological activity.
Table 1: Structural and Molecular Properties
*Estimated based on analogues.
Key Observations :
Examples :
- Diethylcarbamodithioic acid ethyl ester : Synthesized via CS₂ reaction with diethylamine, followed by ethyl ester formation .
- Intermediate a2 () : Carbamodithioic acid formed by heating amine with CS₂, later oxidized to isothiocyanates .
- Anticholinergic derivatives () : N,N-disubstituted esters synthesized with UV/IR/NMR validation .
This compound likely follows similar routes, using ethylmethylamine as the starting material.
Preparation Methods
Alkaline Hydrolysis Method
In a typical procedure, ethylmethylamine (1.0 mol) is dissolved in ethanol or aqueous NaOH (1.1 mol) and cooled to 0–5°C. Carbon disulfide (1.05 mol) is added dropwise with vigorous stirring, maintaining the temperature below 10°C to prevent side reactions. The mixture is stirred for 2–4 hours, yielding a yellow precipitate of sodium ethyl(methyl)dithiocarbamate. The product is filtered, washed with cold ethanol, and dried under vacuum. Acidification with dilute HCl at 0°C precipitates the free acid, which is isolated via filtration.
Key Parameters:
-
Temperature: 0–10°C (prevents thermal decomposition of ).
-
Molar Ratio: Amine::Base = 1:1.05:1.1.
-
Yield: 70–75% (free acid).
One-Pot Green Synthesis
A breakthrough methodology reported by Journal of Advanced Organic Chemistry (2023) employs a one-pot, solvent-free strategy using ethylmethylamine, , and potassium hydroxide () under mechanical grinding. This approach eliminates volatile organic solvents and reduces reaction time to 30 minutes.
Procedure:
-
Ethylmethylamine (10 mmol), (12 mmol), and (11 mmol) are mixed in a mortar.
-
The mixture is ground vigorously for 20–30 minutes.
-
The resulting paste is dissolved in ice-cold water and acidified to pH 2–3.
-
The precipitate is filtered and dried, yielding 85–90% pure acid.
Advantages:
-
Eco-Friendly: No solvent waste.
-
Scalability: Suitable for gram-to-kilogram scale.
-
Purity: Minimal byproducts due to homogeneous mixing.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the reaction by enhancing molecular collision frequency. In this method, ethylmethylamine, , and are irradiated at 100 W for 5–10 minutes in ethanol. The process achieves 95% conversion within 10 minutes, though the free acid requires careful pH control during acidification to avoid decomposition.
Optimization Data:
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Microwave Power | 100 W | 92 |
| Irradiation Time | 8 minutes | 95 |
| Solvent | Ethanol | 90 |
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysts like tetrabutylammonium bromide () facilitate reactions between immiscible phases. In a biphasic system (water/dichloromethane), (5 mol%) enhances the reaction rate by shuttling hydroxide ions into the organic phase, improving contact between ethylmethylamine and .
Procedure:
-
Ethylmethylamine (1.0 mol) and (0.05 mol) are dissolved in dichloromethane.
-
Aqueous NaOH (1.1 mol) and (1.05 mol) are added.
-
The mixture is stirred at 25°C for 1 hour.
-
The organic layer is separated, acidified, and evaporated to isolate the product (Yield: 88%).
Mechanochemical Synthesis
Ball milling offers a solvent-free alternative with high energy efficiency. Ethylmethylamine, , and are milled in a stainless-steel jar at 500 rpm for 30 minutes. This method achieves 89% yield and is ideal for moisture-sensitive reactions due to the absence of solvent.
Comparative Analysis of Methods
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